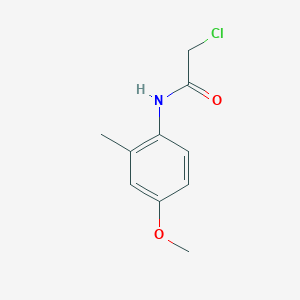
2-chloro-N-(4-methoxy-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-2-methylphenyl)acetamide typically involves the reaction of 4-methoxy-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the formation of by-products.
化学反応の分析
Types of Reactions
2-chloro-N-(4-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Amines formed from the reduction of nitro groups.
科学的研究の応用
2-chloro-N-(4-methoxy-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-chloro-N-(4-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity of the compound to its target.
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- 2-(4-chloro-2-methylphenoxy)acetamide
- Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)
Uniqueness
2-chloro-N-(4-methoxy-2-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a chloro and a methoxy group on the phenyl ring allows for diverse chemical reactivity and potential for various applications in research and industry.
特性
CAS番号 |
90869-71-9 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
2-chloro-N-(4-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7-5-8(14-2)3-4-9(7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) |
InChIキー |
ZDXJEEOVSUUEIR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


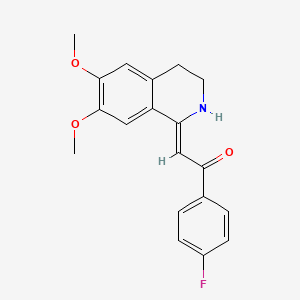
![5-Methyl-4-[(1-methylindol-3-yl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-1,2-dihydropyrazol-3-one](/img/structure/B14149987.png)
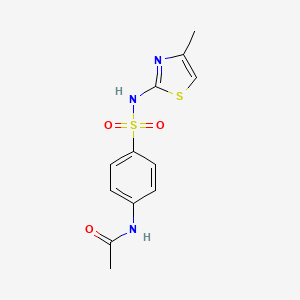
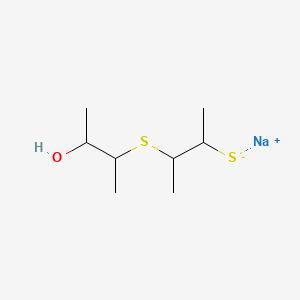
![trans-4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-{[2-(morpholin-4-yl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B14149998.png)
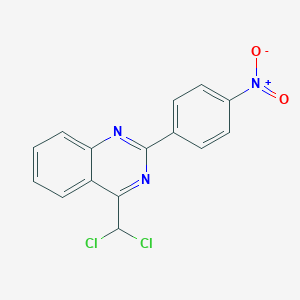
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14150010.png)
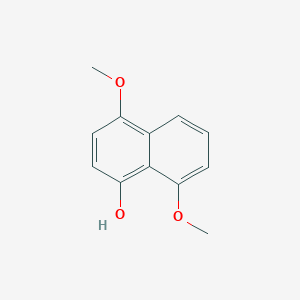
![(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate](/img/structure/B14150027.png)
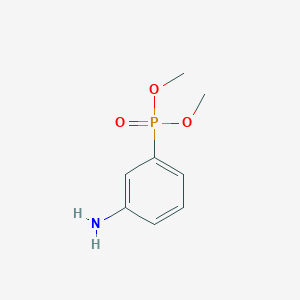
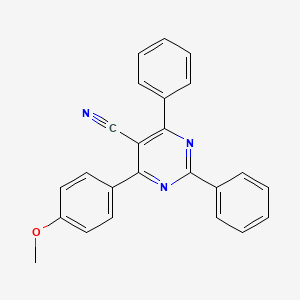
![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
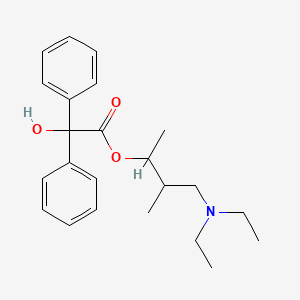
![11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14150049.png)
